molecular formula C11H24O3 B082292 1,2-Propanediol, 3-(octyloxy)- CAS No. 10438-94-5

1,2-Propanediol, 3-(octyloxy)-

Cat. No.: B082292
CAS No.: 10438-94-5
M. Wt: 204.31 g/mol
InChI Key: GUPXYSSGJWIURR-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-(octyloxy)-: is an organic compound belonging to the class of monoalkylglycerols. It is characterized by the presence of a glycerol backbone with a single aliphatic chain linked to it. The molecular formula of this compound is C11H24O3 , and it has a molecular weight of 204.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-(octyloxy)- can be synthesized through the reaction of 1,2-propanediol with octyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of 1,2-Propanediol, 3-(octyloxy)- often involves the use of glycerol as a starting material. Glycerol undergoes hydrogenolysis in the presence of a catalyst to produce 1,2-propanediol, which is then reacted with octyl alcohol to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediol, 3-(octyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,2-Propanediol, 3-(octyloxy)- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of surfactants and emulsifiers .

Biology: In biological research, this compound is used in the preparation of affinity chromatography media. It helps in the purification of proteins and other biomolecules by facilitating their binding to the chromatography matrix .

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs .

Industry: 1,2-Propanediol, 3-(octyloxy)- is used in the formulation of cosmetics and personal care products. It acts as an emulsifying agent, helping to stabilize formulations and improve their texture .

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(octyloxy)- involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and van der Waals forces, which stabilize the compound’s binding to its targets. The compound’s aliphatic chain also contributes to its hydrophobic interactions with lipid membranes, enhancing its ability to penetrate biological systems .

Comparison with Similar Compounds

  • 1,2-Propanediol, 3-(decyloxy)-
  • 1,2-Propanediol, 3-(dodecyloxy)-
  • 1,2-Propanediol, 3-(hexadecyloxy)-

Comparison: 1,2-Propanediol, 3-(octyloxy)- is unique due to its specific aliphatic chain length, which imparts distinct physicochemical properties. Compared to its analogs with longer or shorter chains, this compound exhibits a balanced hydrophilic-lipophilic profile, making it particularly effective in applications requiring moderate hydrophobicity .

Properties

IUPAC Name

3-octoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPXYSSGJWIURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874273
Record name 3-Octyloxy-propane-1,2-diol
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10438-94-5, 69106-60-1
Record name Sensiva
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Record name 1-Glyceryloctyl ether
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Record name 3-Octyloxy-propane-1,2-diol
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Record name 3-octoxypropane-1,2-diol
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Synthesis routes and methods

Procedure details

The crude octyl glycidyl ether (175 g), water (110 g; 6.111 mol), lauric acid (7.10 g; 0.033 mol) and sodium hydroxide (0.71 g; 0.018 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 165 g of crude monooctyl glyceryl ether. This crude product was purified by vacuum distillation (0.4-0.5 mmHg, 120-123° C.) to obtain 124 g of monooctyl glyceryl ether as a colorless transparent oil (total yield: 75%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.65, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be 99% by GLC.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Three
Quantity
0.71 g
Type
catalyst
Reaction Step Four

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